

# MAX-40279: A Comparative Guide to Its Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of MAX-40279, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), with other selected kinase inhibitors. The information is intended to offer an objective overview supported by available preclinical data to aid in research and drug development decisions.

### **Introduction to MAX-40279**

MAX-40279 is an orally bioavailable small molecule inhibitor targeting both FLT3 and FGFR.[1] Dysregulation of these kinase signaling pathways is implicated in various malignancies, most notably acute myeloid leukemia (AML).[1] MAX-40279 has demonstrated potent inhibition of both wild-type and mutant forms of FLT3, including the D835Y mutation, which can confer resistance to other FLT3 inhibitors like quizartinib and sorafenib.[1] Furthermore, its activity against FGFR is thought to be crucial in overcoming resistance mechanisms mediated by the bone marrow microenvironment.[2] Preclinical studies have shown that MAX-40279 achieves high concentrations in the bone marrow and can significantly inhibit tumor growth in xenograft models of AML.[1][2]

# **Comparative Kinase Selectivity**

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. An ideal inhibitor potently inhibits its intended target(s) while sparing







other kinases to minimize toxicity. The following table summarizes the available biochemical potency data (IC50 or Kd values) for MAX-40279 and a panel of comparator FLT3 and FGFR inhibitors. It is important to note that these values are derived from various assays and experimental conditions, which can influence the results. Therefore, direct comparison should be made with caution.



| Kinase<br>Target | MAX-<br>40279       | Quizarti<br>nib         | Sorafeni<br>b   | Ponatini<br>b          | Infigrati<br>nib  | Erdafiti<br>nib   | Pemigat<br>inib  |
|------------------|---------------------|-------------------------|-----------------|------------------------|-------------------|-------------------|------------------|
| FLT3             | Potent<br>Inhibitor | 1.1 nM<br>(Kd)          | 58 nM<br>(IC50) | 0.3-20<br>nM<br>(IC50) | -                 | -                 | -                |
| FLT3-ITD         | Similar to<br>WT    | 0.4-1.1<br>nM<br>(IC50) | -               | 0.5-17<br>nM<br>(IC50) | -                 | -                 | -                |
| FLT3-<br>D835Y   | Effective           | -                       | -               | -                      | -                 | -                 | -                |
| FGFR1            | Profiled            | -                       | -               | 0.3-20<br>nM<br>(IC50) | 0.9 nM<br>(IC50)  | 1.2 nM<br>(IC50)  | 0.4 nM<br>(IC50) |
| FGFR2            | Profiled            | -                       | -               | -                      | 1.4 nM<br>(IC50)  | 2.5 nM<br>(IC50)  | 0.5 nM<br>(IC50) |
| FGFR3            | Profiled            | -                       | -               | -                      | 1.0 nM<br>(IC50)  | 3.0 nM<br>(IC50)  | 1.2 nM<br>(IC50) |
| FGFR4            | -                   | -                       | -               | -                      | -                 | 5.7 nM<br>(IC50)  | 30 nM<br>(IC50)  |
| KIT              | -                   | <10 nM<br>(Kd)          | 58 nM<br>(IC50) | 0.3-20<br>nM<br>(IC50) | 750 nM<br>(IC50)  | -                 | -                |
| PDGFRβ           | -                   | -                       | 57 nM<br>(IC50) | -                      | -                 | -                 | -                |
| VEGFR2           | -                   | -                       | 90 nM<br>(IC50) | -                      | -                 | 36.8 nM<br>(IC50) | -                |
| BCR-<br>ABL      | -                   | -                       | -               | 0.37-2<br>nM<br>(IC50) | 2300 nM<br>(IC50) | -                 | -                |



Data compiled from multiple sources. Assay conditions and types (e.g., cell-free, cell-based) may vary.

# **Signaling Pathways**

MAX-40279 exerts its therapeutic effect by inhibiting the downstream signaling cascades of FLT3 and FGFR. The following diagrams illustrate these pathways and the point of inhibition by MAX-40279.



Click to download full resolution via product page

Caption: FLT3 Signaling Pathway and Inhibition by MAX-40279.





Click to download full resolution via product page

Caption: FGFR Signaling Pathway and Inhibition by MAX-40279.

# **Experimental Protocols**



To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key kinase profiling assays are provided below.

## **Biochemical Kinase Inhibition Assay (General Protocol)**

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

#### Materials:

- Purified recombinant kinase (e.g., FLT3, FGFR)
- Kinase-specific peptide substrate
- MAX-40279 and comparator compounds
- ATP (Adenosine triphosphate)
- Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)
- Detection reagent (e.g., ADP-Glo<sup>™</sup>, LanthaScreen<sup>™</sup>)
- Microplates (e.g., 384-well)
- Plate reader capable of luminescence or fluorescence detection

#### Procedure:

- Compound Preparation: Prepare a serial dilution of the test compounds (e.g., MAX-40279) in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.
- Reaction Setup: In a microplate, add the diluted compounds, the purified kinase, and the specific peptide substrate.
- Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP.



- Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
- Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
  - For ADP-Glo<sup>™</sup> Assay: Add ADP-Glo<sup>™</sup> Reagent to terminate the kinase reaction and deplete remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the kinase activity.
  - For LanthaScreen<sup>™</sup> Assay: Add a solution containing a terbium-labeled antibody that binds to the phosphorylated substrate and EDTA to stop the reaction. Measure the timeresolved fluorescence resonance energy transfer (TR-FRET) signal.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## **KinomeScan™ Profiling (General Workflow)**

The KinomeScan<sup>™</sup> platform provides a comprehensive assessment of a compound's selectivity across a large panel of kinases.



Click to download full resolution via product page



Caption: General workflow for the KinomeScan<sup>™</sup> profiling assay.

Principle:

The assay is based on a competitive binding principle where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the solid support is quantified by qPCR of a DNA tag attached to the kinase. A lower amount of bound kinase in the presence of the test compound indicates stronger inhibition.

## Conclusion

MAX-40279 is a promising dual FLT3 and FGFR inhibitor with a preclinical profile that suggests potential efficacy in overcoming resistance in AML. While a comprehensive, head-to-head kinome-wide selectivity profile is not yet publicly available, the existing data indicates high potency against its intended targets. Further investigation into its broader kinase selectivity will be crucial in fully characterizing its therapeutic potential and safety profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the activity of MAX-40279 and other kinase inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [MAX-40279: A Comparative Guide to Its Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574895#kinase-profiling-to-confirm-max-40279-selectivity]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com